5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
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Overview
Description
5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde: is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system consisting of a pyrrole ring and a pyrimidine ring, making it an attractive scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves cyclization reactions. One common method is the condensation of appropriate aldehydes with pyrrole derivatives under acidic or basic conditions. Another approach involves the use of cyclization agents such as phosphorus oxychloride (POCl3) to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
Chemistry: 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases and other enzymes involved in critical cellular processes .
Medicine: The compound is being investigated for its anticancer properties. Modifications to its structure have led to the development of potent antiproliferative agents that target specific cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with molecular targets such as kinases and DNA. The compound can act as a DNA alkylator, binding to DNA and interfering with its replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5H-Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family, known for its kinase inhibitory activity.
6H-Pyrrolo[3,4-b]pyrimidine: Exhibits different biological activities, including antiviral and antifungal properties.
Uniqueness: 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde stands out due to its specific structural features that allow for versatile chemical modifications. Its ability to undergo various chemical reactions and its potential in drug discovery make it a unique and valuable compound in scientific research .
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-3-5-1-9-6-2-8-4-10-7(5)6/h1-4,9H |
InChI Key |
FAHPAQQKAKGSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)C=O |
Origin of Product |
United States |
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